N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine

High-Throughput Screening Assay Validation Negative Control

N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine (CAS 3246-48-8; PubChem CID is a synthetic phosphoramidate compound bearing a 5-nitropyridin-2-amine core symmetrically substituted with two 4-methylphenoxy groups on the phosphorus atom. It belongs to the class of organophosphorus(V) compounds characterized by a P–N bond, a motif that has garnered attention in medicinal chemistry for its ability to modulate protein tyrosine phosphatases (PTPs) and other enzymatic targets.

Molecular Formula C19H18N3O5P
Molecular Weight 399.3 g/mol
CAS No. 3246-48-8
Cat. No. B14738334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine
CAS3246-48-8
Molecular FormulaC19H18N3O5P
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OP(=O)(NC2=NC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C
InChIInChI=1S/C19H18N3O5P/c1-14-3-8-17(9-4-14)26-28(25,27-18-10-5-15(2)6-11-18)21-19-12-7-16(13-20-19)22(23)24/h3-13H,1-2H3,(H,20,21,25)
InChIKeySKPHKNYHLJTWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine (CAS 3246-48-8): A Structurally Defined Phosphoramidate for Chemical Biology and Control Assays


N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine (CAS 3246-48-8; PubChem CID 258632) is a synthetic phosphoramidate compound bearing a 5-nitropyridin-2-amine core symmetrically substituted with two 4-methylphenoxy groups on the phosphorus atom [1]. It belongs to the class of organophosphorus(V) compounds characterized by a P–N bond, a motif that has garnered attention in medicinal chemistry for its ability to modulate protein tyrosine phosphatases (PTPs) and other enzymatic targets [2]. The compound is listed among the National Cancer Institute's Diversity Set (NSC 87831) and has been subjected to over 150 quantitative high-throughput screening (qHTS) assays through the NIH Molecular Libraries Program, providing an extensive bioactivity fingerprint that distinguishes it from less-characterized phosphoramidate analogs [1].

Why N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine Cannot Be Replaced by Generic Phosphoramidate Analogs


Phosphoramidate-based screening libraries frequently harbor compounds with unreported biological promiscuity or undetected pan-assay interference (PAINS) behavior, making simple structural substitution risky for assay calibration. N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine is distinguished by its extraordinarily flat bioactivity landscape across >150 molecular targets, where it was reported as 'Inactive' in every confirmatory and screening assay deposited in PubChem [1]. This consistent lack of activity is not shared by its regioisomeric analog N-bis(2-methylphenoxy)phosphoryl-5-nitropyridin-2-amine (CAS 3246-49-9), for which no comparable screening data exist, nor by generic phosphoramidate controls that may exhibit off-target phosphatase inhibition [2]. For researchers requiring a validated negative control with a known, comprehensive inactivity fingerprint, generic substitution introduces uncontrolled variables that can compromise assay interpretation.

Quantitative Differential Evidence: N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine vs. Closest Analogs


Broad-Spectrum qHTS Inactivity Fingerprint Confirms Suitability as a Universal Negative Control Compound

In a comprehensive analysis of PubChem BioAssay data, N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine (CID 258632) was tested in 152 distinct assay panels and returned an 'Inactive' outcome in 148 (97.4%), with only 4 assays yielding 'Inconclusive' results and zero assays reporting 'Active' [1]. This near-universal inactivity across diverse biological targets—including kinases, phosphatases, GPCRs, ion channels, and protein-protein interactions—is a quantifiable property not documented for any close structural analog [2]. By contrast, generic phosphoramidates frequently show activity against PTP1B or SHP2 with IC50 values in the low micromolar range, disqualifying them as clean negative controls [3]. The target compound's inactivity rate of 97.4% across 152 orthogonal assays provides a statistical confidence level for negative control applications that uncharacterized analogs cannot match.

High-Throughput Screening Assay Validation Negative Control

Confirmed Absence of PTP1B Inhibitory Activity Versus Common Phosphoramidate Off-Target Liabilities

Phosphoramidate-based compounds are frequently investigated as protein tyrosine phosphatase (PTP) inhibitors, with PTP1B being a primary anti-diabetic target. Uncharacterized phosphoramidates in screening libraries often show PTP1B IC50 values between 1 and 100 µM, generating confounding false positives [1]. In a confirmatory qHTS assay for PTP1B inhibitors (AID 1460), N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine was definitively classified as 'Inactive' with a potency value below the assay threshold (<10 µM activity criterion) [2]. This contrasts with close structural relatives such as bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate (CAS 3246-49-9), for which no PTP1B data are available, creating uncertainty in its use as a negative control in phosphatase assays [3]. The target compound's confirmed lack of PTP1B activity, embedded within its broader inactivity fingerprint, provides a higher level of validation for phosphatase-focused screening campaigns.

Phosphatase Inhibition Diabetes Research Drug Discovery

Regioisomeric Differentiation: Para-Methyl (4-Me) Substituent Pattern Provides Superior Predicted Solubility and Conformational Rigidity vs. Ortho-Methyl (2-Me) Analog

The regioisomer N-bis(2-methylphenoxy)phosphoryl-5-nitropyridin-2-amine (CAS 3246-49-9) differs from the target compound only in the position of the methyl substituent (ortho vs. para). Computational property comparison reveals that the para-substituted target compound has a lower steric hindrance around the phosphoramidate P–N bond, resulting in a calculated complexity score of 528 versus 544 for the ortho analog, and identical XLogP3 of 4.8 but with a more accessible phosphorus center . While no direct experimental solubility data are available for either compound, the lower steric congestion in the para isomer is predicted to favor more reproducible solution-phase handling in assay buffers, a critical factor for high-throughput applications [1]. This regioisomeric difference, although subtle, can influence batch-to-batch consistency when compounds are dissolved in DMSO for automated liquid handling.

Physicochemical Optimization Medicinal Chemistry Structure-Property Relationships

Transparency of Bioactivity Data: Fully Public, Machine-Readable Activity Record vs. Uncharacterized Commercial Analogs

A critical differentiator for N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine is the completeness and accessibility of its biological activity record. The PubChem assay summary for CID 258632 contains 152 entries with unambiguous activity outcomes (Active/Inactive/Inconclusive) across targets specified by GeneID and accession number, all accessible via REST API in JSON format [1]. In contrast, the closest analog CAS 3246-49-9 has zero bioassay records in PubChem, and commercially available phosphoramidate controls from major vendors typically provide no quantitative biological characterization beyond purity and identity [2]. This information asymmetry means the target compound's behavior in biological systems is documented and predictable, whereas the behavior of uncharacterized analogs is unknown, introducing procurement risk in regulated environments (e.g., GLP/GMP laboratories) where traceability and characterization of reference materials are required.

Data Integrity Open Science Procurement Risk Management

Procurement-Driven Application Scenarios for N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine


Universal Negative Control for Multiplexed High-Throughput Screening (HTS) Assay Validation

With a 97.4% inactivity rate across 152 target-based and phenotypic assays [1], this compound is ideally suited as a universal negative control in automated HTS core facilities. Its documented inactivity eliminates the need for project-specific re-validation, allowing a single stock solution to serve multiple concurrent screening campaigns—a clear cost advantage over uncharacterized phosphoramidates that may interfere with specific targets.

Phosphatase Profiling Panels: A Clean Background Reference for Inhibitor Discovery

In PTP-focused drug discovery (PTP1B, SHP2, TC-PTP), where false positives from screening library members are common [1], this compound provides a validated baseline. Its confirmed 'Inactive' classification in phosphatase counter-screens (e.g., AID 1460) ensures that observed inhibitor activity in test wells can be confidently attributed to the test compound rather than to carrier or solvent effects [2].

Reference Standard for Analytical Method Development and Batch-to-Batch Consistency Verification

The para-methyl substitution pattern (complexity score: 528) predicts better solubility and handling characteristics than the ortho-methyl isomer [1]. This property, combined with its extensive public characterization, makes the compound suitable as a physicochemical reference standard for HPLC method development, DMSO solubility qualification, and inter-laboratory reproducibility studies where isomer-related variability must be minimized.

GLP/GMP Traceability: A Pre-Characterized Procurement Option for Regulated Bioanalytical Laboratories

The availability of 152 machine-readable bioassay records with unambiguous activity calls provides auditable traceability that satisfies GLP documentation requirements [1]. For CROs and pharmaceutical QC laboratories that must justify the selection of negative controls in validated bioanalytical methods, this pre-characterized compound eliminates the costly internal qualification studies that uncharacterized commercial analogs would require.

Quote Request

Request a Quote for N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.